N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide
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Overview
Description
N~1~-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced through a sulfonation reaction involving sulfonyl chlorides and aniline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or triazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N~1~-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential antimicrobial, antifungal, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, protein binding, and cellular uptake.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Cellular Pathways: It may interfere with cellular pathways by modulating signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine
- N-(5-Isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-8-methoxy-4-methyl-2-quinazolinamine
Uniqueness
N~1~-(5-ISOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its triazine ring, isopropyl group, and benzenesulfonamide moiety make it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C13H20N4O2S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
4-methyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O2S/c1-10(2)17-8-14-13(15-9-17)16-20(18,19)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H2,14,15,16) |
InChI Key |
OKOZBVDZFRUYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C(C)C |
solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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